molecular formula C22H20N4O3 B3574972 5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3574972
M. Wt: 388.4 g/mol
InChI Key: UPZAGSCQWRHFFO-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group, a hydroxyphenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-hydroxybenzohydrazide to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[1,5-a]pyrimidine core

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-throughput synthesis techniques and employing advanced purification methods like chromatography.

Chemical Reactions Analysis

5-(4-Ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-(4-Ethoxyphenyl)-N~2~-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit different biological activities and properties.

    Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar tricyclic structure but with a triazole ring instead of a pyrazole ring. They are also known for their diverse biological activities.

    Quinazoline derivatives: These compounds have a similar bicyclic structure but with a different arrangement of nitrogen atoms. They are widely studied for their anticancer and antimicrobial properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-29-18-9-7-15(8-10-18)19-11-14(2)26-21(24-19)13-20(25-26)22(28)23-16-5-4-6-17(27)12-16/h4-13,27H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZAGSCQWRHFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(4-ETHOXYPHENYL)-N~2~-(3-HYDROXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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